Succinic acid Monohydrazide Hcl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-hydrazinyl-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH/c5-6-3(7)1-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCHAMJKDIKMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Carboxylic Acid Hydrazides in Organic Chemistry
Carboxylic acid hydrazides are a class of organic compounds characterized by the presence of a -CONHNH2 functional group. rjptonline.orgmdpi.com This moiety is a cornerstone in synthetic organic chemistry due to its versatile reactivity. osti.gov Hydrazides are key precursors in the synthesis of a multitude of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. mdpi.comrsc.org For instance, they are frequently used as starting materials for creating pyrazoles, triazoles, and oxadiazoles. rsc.org
The significance of hydrazides stems from their dual chemical nature. They can act as nucleophiles, readily reacting with electrophilic centers, a property exploited in the formation of hydrazones through reaction with aldehydes and ketones. mdpi.comresearchgate.net The standard method for preparing carboxylic acid hydrazides is the hydrazinolysis of esters using an alcohol as a solvent. researchgate.net Other methods include the reaction of carboxylic acids with hydrazine (B178648) in the presence of a drying agent like N,N'-dicyclohexylcarbodiimide (DCC), or the more vigorous reaction of acyl chlorides and anhydrides with aqueous hydrazine at low temperatures. rjptonline.org The development of efficient and green synthetic methods, such as continuous flow processes and transition-metal-free reactions, continues to be an active area of research. osti.govorganic-chemistry.org
The functional group of hydrazides is an essential component in many biologically active molecules and serves as an important intermediate in the synthesis of various organic compounds. thieme-connect.de Their ability to form stable complexes with metal ions also makes them valuable ligands in coordination chemistry.
Overview of Dicarboxylic Acid Derivatives in Scientific Inquiry
Direct Synthesis Routes for Succinic Acid Monohydrazide Hydrochloride
The synthesis of succinic acid monohydrazide hydrochloride is a two-step process that begins with the formation of the monohydrazide from succinic anhydride (B1165640), followed by its conversion to the hydrochloride salt.
Synthesis from Succinic Anhydride
The initial step involves the reaction of succinic anhydride with a hydrazine (B178648) source, typically hydrazine hydrate (B1144303). This reaction leads to the opening of the anhydride ring and the formation of succinic acid monohydrazide. chemicalbook.comchemicalbook.com A general method involves reacting an amine or a carboxylic acid hydrazide with succinic anhydride. mdpi.com For instance, N-substituted succinimides can be synthesized by reacting an aromatic amine or a carboxylic acid hydrazide with succinic anhydride. mdpi.com
The reaction between succinic anhydride and hydrazine hydrate is a key method for producing succinic acid monohydrazide. chemicalbook.comchemicalbook.com
Salt Formation with Hydrochloric Acid
Once succinic acid monohydrazide is synthesized, it is converted into its hydrochloride salt. This is achieved by treating the monohydrazide with hydrochloric acid (HCl). The basic nitrogen atom of the hydrazide group gets protonated by the hydrochloric acid, forming the corresponding hydrochloride salt. This salt form often enhances the stability and solubility of the compound. researchgate.net While specific details for the HCl salt formation of succinic acid monohydrazide are not extensively detailed in the provided results, the general principle of forming a hydrochloride salt involves reacting the basic compound with HCl. researchgate.net
Preparation of Related Succinic Acid Hydrazide Derivatives
Several derivatives of succinic acid hydrazide can be synthesized, including mono-hydrazides, dihydrazides, and hydrazinium (B103819) salts.
Mono-hydrazide Formation (e.g., Decenylsuccinichydrazide)
An example of a mono-hydrazide derivative is decenylsuccinic hydrazide. Its synthesis involves refluxing monomethyldecenylsuccinate with hydrazine hydrate in absolute ethanol (B145695) for 6 hours. wur.nl The resulting liquid is then acidified to a pH of 6 with acetic acid and crystallized from excess 80% ethanol. wur.nl The final product is a crystalline solid with a melting point of 154 °C. wur.nl
| Reactants | Solvent | Reaction Time | Post-treatment | Melting Point |
|---|---|---|---|---|
| Monomethyldecenylsuccinate, Hydrazine Hydrate | Absolute Ethanol | 6 hours (reflux) | Acidification with acetic acid, crystallization from ethanol | 154 °C |
Dihydrazide Synthesis from Dibasic Acids (e.g., Succinic Acid Dihydrazide)
Succinic acid dihydrazide is synthesized from the corresponding dibasic acid, succinic acid. One method involves the reaction of succinic acid with hydrazine hydrate. scienceopen.comscispace.com Succinic acid dihydrazide is a versatile compound used as a starting material for the synthesis of various heterocyclic compounds. For example, it can undergo cyclocondensation reactions with compounds like 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones in ethanol to produce a variety of pyrazole (B372694) derivatives. scienceopen.comscispace.comscite.ai The reaction conditions, such as temperature and time, can be controlled to achieve the desired products. scienceopen.comscispace.com
| Reactants | Solvent | Conditions | Product Type | Yield |
|---|---|---|---|---|
| 4-substituted 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones, Succinic acid dihydrazide | Ethanol | Stirred at 80°C for 5-10 hours | 1,4-bis[5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-diones | 46-88% |
Formation of Hydrazinium Salts of Succinic Acid
Hydrazinium salts of succinic acid, such as hydrazinium hydrogensuccinate, can be prepared by reacting succinic acid with hydrazine hydrate in an aqueous solution. scielo.org.zaresearchgate.netresearchgate.net In a typical preparation, an aqueous solution of hydrazine hydrate is mixed with an aqueous solution of succinic acid. scielo.org.zaresearchgate.net The resulting solution is concentrated and allowed to crystallize at room temperature. scielo.org.zaresearchgate.net This process yields colorless crystals of hydrazinium hydrogensuccinate (N₂H₅⁺·C₄H₅O₄⁻) with a yield of approximately 85%. scielo.org.zaresearchgate.net The melting point of this salt is reported to be between 137-138 °C. scielo.org.za The crystal structure of this salt consists of discrete hydrazinium cations and hydrogen succinate (B1194679) anions linked by hydrogen bonds. scielo.org.zaresearchgate.netresearchgate.net
| Reactants | Solvent | Procedure | Yield | Melting Point |
|---|---|---|---|---|
| Succinic Acid, Hydrazine Hydrate | Distilled Water | Mixing aqueous solutions, concentration, crystallization at room temperature | 85% | 137-138 °C |
Structural Characterization and Advanced Spectroscopic Analysis of Succinic Acid Monohydrazide Hydrochloride
Spectroscopic Investigations
Spectroscopy is a cornerstone for probing molecular structure. Techniques such as infrared spectrometry, nuclear magnetic resonance, and mass spectrometry each provide unique and complementary information, allowing for a detailed portrait of the compound's atomic and molecular composition.
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
In the analysis of hydrazinium (B103819) hydrogensuccinate, a compound closely related to succinic acid monohydrazide HCl, the IR spectrum provides clear evidence for its constituent parts. The spectrum shows characteristic absorption bands that can be assigned to specific vibrational modes of the functional groups present.
A broad absorption band observed in the region of 3465-3385 cm⁻¹ is attributed to the O-H stretching vibration of the carboxylic acid (COOH) group. The presence of the hydrazinium ion (N₂H₅⁺) is confirmed by the N-N stretching frequency which appears around 965 cm⁻¹. Furthermore, the asymmetric and symmetric stretching frequencies of the carboxylate ion (COO⁻) are assigned to the bands at approximately 1630 cm⁻¹ and 1410 cm⁻¹, respectively. The free carbonyl group's asymmetric stretching is observed in the 1715–1705 cm⁻¹ region.
These assignments are crucial for confirming the formation of the salt, which contains both a protonated hydrazine (B178648) cation and a succinate (B1194679) anion with both carboxyl and carboxylate functionalities.
Table 1: Key IR Vibrational Frequencies for Hydrazinium Hydrogensuccinate
| Frequency (cm⁻¹) | Vibrational Assignment | Functional Group |
|---|---|---|
| 3465-3385 | O-H Stretch | Carboxylic Acid (COOH) |
| 1715-1705 | C=O Asymmetric Stretch | Free Carbonyl |
| 1630 | C=O Asymmetric Stretch | Carboxylate (COO⁻) |
| 1410 | C=O Symmetric Stretch | Carboxylate (COO⁻) |
Data sourced from studies on hydrazinium hydrogensuccinate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.
For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the protons of the succinate backbone and the hydrazinium group. The two methylene (B1212753) groups (-CH₂-CH₂-) of the succinate moiety would likely appear as a singlet or a complex multiplet, depending on their chemical equivalence. The protons of the carboxylic acid (-COOH) and the hydrazinium ion (-NH₂-NH₃⁺) would also produce characteristic signals, with their chemical shifts influenced by solvent and hydrogen bonding.
A ¹³C NMR spectrum would complement this by showing signals for the different carbon environments: the carbonyl carbons of the acid and carboxylate groups, and the methylene carbons of the succinate chain. The exact chemical shifts would provide insight into the electronic environment of each carbon atom. While specific experimental NMR data for succinic acid monohydrazide hydrochloride is not detailed in the available literature, the principles of NMR confirm its utility for unambiguous structure confirmation.
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
In a mass spectrometric analysis of succinic acid monohydrazide hydrochloride, the molecular ion peak would correspond to the mass of the protonated succinic acid monohydrazide cation. Subsequent fragmentation would likely involve the loss of small, stable molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). The fragmentation of the succinate backbone could also produce characteristic daughter ions. Analyzing these fragments allows for a step-by-step reconstruction of the molecule's structure, confirming the sequence of atoms and functional groups. This analysis is essential for verifying the compound's identity and purity.
Crystallographic Studies of Related Hydrazinium Succinates
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive view of a molecule's three-dimensional structure in the solid state. This technique maps the precise positions of atoms in a crystal lattice, revealing bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
While a crystal structure for succinic acid monohydrazide hydrochloride is not available in the reviewed literature, the structure of hydrazinium hydrogensuccinate has been determined by single-crystal X-ray diffraction, offering a model for the ionic interactions and conformation of the succinate anion.
The study reveals that hydrazinium hydrogensuccinate (N₂H₅⁺·C₄H₅O₄⁻) crystallizes as a molecular salt composed of discrete hydrazinium cations and hydrogen succinate anions. The crystal structure was solved and refined, providing precise atomic coordinates and geometric parameters. Key findings from the X-ray diffraction analysis include the determination of the N-N bond length in the hydrazinium cation, which is 1.4535 Å, consistent with other hydrazinium salts. The bond lengths and angles within the hydrogen succinate anion confirm its structure, with one deprotonated carboxylate group and one protonated carboxylic acid group.
Table 2: Crystal Data for Hydrazinium Hydrogensuccinate
| Parameter | Value |
|---|---|
| Chemical Formula | N₂H₅⁺·C₄H₅O₄⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Data obtained from single-crystal X-ray diffraction analysis of hydrazinium hydrogensuccinate.
The solid-state structure and stability of hydrazinium succinates are dominated by an extensive network of hydrogen bonds. In the crystal lattice of hydrazinium hydrogensuccinate, the hydrazinium cations and hydrogen succinate anions are linked together through these non-covalent interactions.
The crystal packing is characterized by infinite chains of alternating cations and anions. These chains are formed through strong O-H···N hydrogen bonds, where the hydrogen of the carboxylic acid group donates to a nitrogen atom of the hydrazinium ion, and bifurcated N-H···O bonds, where hydrogens from the hydrazinium ion donate to the oxygen atoms of the carboxylate group.
These primary chains are further interconnected with adjacent antiparallel chains via N-H···O hydrogen bonds, creating a robust, three-dimensional supramolecular network. This intricate web of hydrogen bonds is the primary stabilizing force in the crystal structure, governing the material's physical properties. The hydrogen bonding scheme effectively links all donor and acceptor sites, leading to a highly ordered and stable crystalline solid.
Coordination Chemistry of Succinic Acid Monohydrazide Hydrochloride and Its Analogs
Principles of Hydrazide Ligand Design and Metal Complexation
The design of hydrazide ligands for metal complexation is rooted in fundamental principles of coordination chemistry. Hydrazides, characterized by the R-CO-NH-NH2 functional group, are versatile ligands due to the presence of multiple potential donor atoms: the carbonyl oxygen, the amide nitrogen, and the terminal amino nitrogen. ekb.eg Their ability to form stable chelate rings with metal ions is a key feature of their coordinating behavior. rsc.orgmtct.ac.in
The stability and specificity of metal-ligand complexes are governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory. nih.gov This principle helps predict the preference of a particular metal ion (a Lewis acid) for a specific donor atom (a Lewis base). nih.gov For instance, harder metal ions like Fe(III) show a preference for hard oxygen donors, while softer metal ions would have a greater affinity for softer nitrogen donors. nih.gov
Hydrazide molecules can act as mono-, bi-, or polydentate ligands, coordinating to metal centers through various atoms. researchgate.net The denticity can be increased by introducing suitable substituents onto the hydrazide framework. mtct.ac.in For example, attaching a heterocyclic ring can introduce another heteroatom donor site. mtct.ac.in The formation of coordination compounds often involves the creation of stable five- or six-membered chelate rings, which enhances the thermodynamic stability of the resulting complex.
Coordination Modes of Monohydrazides in Metal Complexes
Regardless of the specific nature of the metal ion or the anionic species present, monohydrazides of carboxylic acids consistently exhibit a primary coordination mode. at.ua They almost invariably function as bidentate chelating ligands. at.uaresearchgate.net
Coordination occurs through the oxygen atom of the carbonyl group and the nitrogen atom of the terminal amino (NH2) group. mtct.ac.inat.ua This chelation results in the formation of a highly stable five-membered metallocycle. at.uaijoeete.com The atoms of the hydrazide carbonic group (O, C, N, and N) are nearly coplanar. at.ua This bidentate chelation is a defining characteristic of monohydrazide complexes. at.uaresearchgate.net
While the bidentate mode is dominant, the hydrazide moiety offers structural versatility. The keto-enol tautomerism allows the ligand to coordinate either as a neutral molecule (keto form) or as an anion after losing a proton (enol form). mtct.ac.inresearchgate.net This flexibility allows for the formation of different types of complexes depending on the reaction conditions, such as the pH of the medium. researchgate.net
| Characteristic | Description | Primary Donor Atoms | Resulting Structure | Reference |
|---|---|---|---|---|
| Dominant Mode | Bidentate Chelation | Carbonyl Oxygen (C=O) & Amino Nitrogen (-NH2) | Stable 5-membered metallocycle | mtct.ac.inat.uaresearchgate.net |
| Tautomerism | Keto-Enol Equilibrium | Coordinates as neutral ligand (keto) or deprotonated anion (enol) | Influences overall complex charge and structure | mtct.ac.inresearchgate.netnih.gov |
Stereochemical Aspects and Geometrical Configurations in Coordination Compounds
The stereochemistry of coordination compounds involving hydrazide-derived ligands is complex, influenced by isomerism within the ligand itself and the coordination preferences of the metal center. Acylhydrazones, which are structurally related to hydrazides, can exist as geometric isomers (E/Z or syn/anti) around the C=N double bond. mtct.ac.inresearchgate.net The coordination to a metal ion can stabilize one isomer over the other, often converting the syn form to the more stable anti geometry to facilitate chelation. mtct.ac.in
The coordination of one or more bidentate monohydrazide ligands to a metal center can result in various geometrical configurations. For complexes with a 1:1 metal-to-ligand ratio, the coordination number of the metal is often six, leading to distorted octahedral geometries. at.ua In these structures, the remaining coordination sites are occupied by other ligands, such as anions or solvent molecules. at.ua
| Aspect | Description | Common Geometries | Key Factors | Reference |
|---|---|---|---|---|
| Ligand Isomerism | Existence of E/Z (syn/anti) isomers in solution; coordination often favors one form. | N/A | Steric effects, intramolecular hydrogen bonding. | mtct.ac.inresearchgate.netresearchgate.net |
| Coordination Geometry (M:Lig = 1:1) | Typically six-coordinate complexes. | Distorted Octahedral | Nature of metal ion and co-ligands (anions, solvents). | at.ua |
| Coordination Geometry (M:Lig = 1:2) | Formation of bis-ligand complexes with potential for cis/trans isomerism. | Octahedral, Square Planar, Tetrahedral | Metal ion (e.g., d-electron configuration), steric hindrance. | nih.govresearchgate.net |
Influence of Metal Centers and Anionic Species on Complex Architecture
For instance, in complexes with a 1:1 metal-to-ligand ratio (M:Lig = 1:1), 3d transition metals like Co(II), Ni(II), and Zn(II) typically exhibit a coordination number of six, resulting in octahedral polyhedra. at.ua However, for larger, non-transition metals such as Ca(II) and Sr(II), the coordination number can increase to 8 or 9, partly due to their larger ionic radii. at.ua The electronic configuration of the metal is also critical; the d9 configuration of Cu(II), for example, often leads to distorted geometries due to the Jahn-Teller effect. nih.gov
Theoretical Chemistry and Computational Modeling of Succinic Acid Monohydrazide Hydrochloride
Quantum Chemical Studies on Molecular Structure, Electronic Properties, and Reactivity
Quantum chemical calculations are fundamental to understanding the molecular geometry, electronic landscape, and inherent reactivity of a molecule. For succinic acid and its derivatives, methods like Density Functional Theory (DFT) are frequently employed to predict these characteristics. researchgate.netmdpi.com
The molecular structure of succinic acid has been a subject of numerous computational studies, revealing a complex conformational landscape. rsc.org Due to the torsional freedom of its carbon backbone and hydroxy groups, several conformers can exist. rsc.org Spectroscopic analysis supported by quantum chemical calculations has shown that a gauche conformer is generally favored over the trans form. rsc.org The introduction of the monohydrazide hydrochloride moiety is expected to further influence these conformational preferences through steric and electronic effects.
The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), dictate the molecule's reactivity. In a study on a silver(I) complex of succinic acid, DFT calculations showed that the HOMO and LUMO orbitals are distributed over the entire molecular structure. redalyc.org The energy gap (ΔE) between these orbitals is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. redalyc.org For succinic acid, this gap was calculated to be 7.21 eV, which significantly decreased upon complexation, indicating increased reactivity. redalyc.org The presence of the electron-donating hydrazide group and the ionic hydrochloride in Succinic Acid Monohydrazide Hydrochloride would likely alter the electronic distribution and lower the LUMO energy, potentially making it more reactive.
The reactivity of succinic acid derivatives has been explored in silico, with studies predicting their potential as enzyme inhibitors or ligands for various receptors. semanticscholar.org The molecular electrostatic potential (MEP) map is a useful tool for predicting intermolecular interactions, such as electrophilic/nucleophilic reactions and hydrogen bonding. nih.gov For related compounds, the positive regions are often found on phenyl rings and hydrazine (B178648) moieties, while negative regions are located at carbonyl oxygen atoms. nih.gov
Table 1: Calculated Properties of Succinic Acid and Related Compounds
| Property | Succinic Acid | Silver(I) Succinate (B1194679) Complex | Notes |
| HOMO-LUMO Gap (ΔE) | 7.21 eV | 3.32 eV | A smaller gap indicates higher reactivity. redalyc.org |
| Conformation | gauche favored | - | The gauche conformer is energetically preferred over the trans form. rsc.org |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. irbbarcelona.orgfrontiersin.org These simulations have been applied to succinic acid and its derivatives to understand their aggregation behavior and interactions with other molecules. mdpi.com
MD simulations of succinic acid derivatives in aqueous solution have been used to study their interfacial properties and aggregation. mdpi.com These simulations can reveal how the molecules orient themselves at interfaces and how they interact with water and other solutes. mdpi.com For instance, in a study of surfactants based on succinic acid, MD simulations showed how the molecules arrange at an oil-water interface. mdpi.com
The conformational landscape of succinic acid has been explored using MD simulations, which can map the transitions between different conformers and calculate the energy barriers between them. researchgate.net Constant-pH MD simulations have been used to study the protonation states of succinic acid and their influence on its conformation. The results of these simulations are generally in good agreement with experimental data.
The interaction of succinic acid with proteins has also been investigated using MD simulations. These studies can reveal the preferred binding sites and the nature of the interactions, such as electrostatic or van der Waals forces. nih.gov For example, simulations have shown that succinic acid can interact with positively charged residues like arginine and lysine (B10760008) on protein surfaces. nih.gov
Table 2: Parameters from Molecular Dynamics Simulations of Succinic Acid Derivatives
| Simulation Parameter | Value | System |
| Simulation Time | 50 ns | Surfactants based on succinic acid at an oil-water interface mdpi.com |
| Temperature | 298 K | Surfactants based on succinic acid at an oil-water interface mdpi.com |
| Force Field | GAFF | Surfactants based on succinic acid at an oil-water interface mdpi.com |
Prediction of Interaction Mechanisms with Biological Targets or Chemical Environments
Computational methods, particularly molecular docking and MD simulations, are powerful tools for predicting how a molecule like Succinic Acid Monohydrazide Hydrochloride might interact with biological targets such as proteins. scielo.brnih.gov
Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a protein and estimate the binding affinity. For succinic acid and its derivatives, docking has been used to investigate their potential as inhibitors of various enzymes. scielo.br For example, in silico analysis of the interaction between succinic acid and chitosan/collagen suggested the prevalence of non-covalent interactions that were crucial for the material's properties. scielo.br Molecular docking studies have also been used to propose succinic acid derivatives as potential antiviral candidates by evaluating their binding affinities to viral proteins. nih.gov
MD simulations can further refine the results of docking studies by providing a dynamic picture of the ligand-protein complex. Recent MD simulations of the succinate receptor 1 (SUCNR1) have identified two distinct high-affinity binding sites for succinate. nih.gov These simulations revealed the binding pathways and showed that the simultaneous binding of two succinate molecules might be necessary for receptor activation. nih.gov
The chemical environment, such as pH, can significantly influence the interaction of succinic acid derivatives with biological targets. The protonation state of the carboxylic acid and hydrazide groups of Succinic Acid Monohydrazide Hydrochloride will change with pH, affecting its charge and hydrogen bonding capabilities, and thus its binding to a target protein. Computational models can account for these effects and provide a more accurate prediction of the interaction mechanism under physiological conditions. ucl.ac.ukmpg.de
Applications in Advanced Chemical Research and Materials Science Involving Succinic Acid Monohydrazide Hydrochloride Derivatives
Role as Building Blocks for Polymer Synthesis
Derivatives of succinic acid are pivotal in the synthesis of a new generation of polymers, including biodegradable polyesters and polyamides. fraunhofer.deresearchgate.netbohrium.comresearchgate.netresearchgate.net The dicarboxylic nature of the succinic acid backbone allows it to react with diols and diamines to form long-chain polymers.
Biodegradable Polyesters: Succinic acid is a key monomer for producing biodegradable polyesters like poly(butylene succinate) (PBS). fraunhofer.de These materials are gaining traction as environmentally friendly alternatives to conventional plastics. The synthesis process often involves the polycondensation of succinic acid or its esters (like dimethyl succinate) with diols such as 1,4-butanediol. fraunhofer.deacs.org The resulting polyesters exhibit desirable thermal and mechanical properties, making them suitable for various applications. researchgate.net
Polyamides and Poly(ester amide)s: Succinic acid and its derivatives are also fundamental in creating polyamides and poly(ester amide)s. fraunhofer.de Novel biodegradable copolymers with alternating ester and amide groups can be synthesized from succinic acid esters, diols, and diamines. fraunhofer.de These poly(ester amide)s often exhibit high thermal stability. fraunhofer.de However, synthesizing high molecular weight polyamides directly from succinic acid can be challenging due to its tendency to form cyclic structures at high temperatures. researchgate.net To circumvent this, methods like direct solid-state polymerization of nylon salts containing succinic acid have been developed. researchgate.net The hydrazide group in succinic acid monohydrazide offers a reactive site for creating polymers with unique properties, expanding the scope of polyamide and poly(ester amide) synthesis.
Table 1: Examples of Polymers Derived from Succinic Acid
Integration into Scintillator Materials and Luminescence Enhancement Studies (Conceptual)
Conceptually, derivatives of succinic acid are being explored for their potential in developing advanced optical materials, such as scintillators and luminescent compounds. This interest stems from the observation that incorporating succinic acid into certain crystal lattices can significantly enhance or alter their light-emitting properties.
A notable example is the incorporation of succinic acid into the crystal lattice of L-Lysine monohydrochloride. nih.gov This doping resulted in a material with polychromatic luminescence, emitting a range of colors including violet, indigo, yellow, and orange, a significant change from the blue emission of the original lysine (B10760008) compound. nih.gov This suggests that the succinic acid molecule plays a crucial role in creating new energy levels within the material, leading to this enhanced light emission. Such materials could find applications in the development of new types of LEDs and other scintillator materials. nih.gov
Further research has shown that other succinic acid derivatives can be used to create fluorescent materials. For instance, a highly fluorescent and hydrophilic aliphatic terpolymer has been synthesized using maleic acid (a derivative of succinic acid) as a key component. acs.org Additionally, nitrogen-doped carbon dots with blue fluorescence have been prepared through a microwave reaction involving succinic acid. acs.org These findings underscore the potential of the succinic acid framework in designing novel materials with tailored luminescent properties.
Exploration in Green Corrosion Inhibition Systems (Conceptual)
The development of "green" corrosion inhibitors—effective, non-toxic, and biodegradable compounds—is a significant area of research. nih.gov Succinic acid and its derivatives, including those with hydrazide functionalities, are promising candidates for these systems. researchgate.netscielo.org.zamdpi.com
The primary mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that slows down the corrosive electrochemical reactions. nih.govresearchgate.net Studies have demonstrated that succinic acid can act as an effective corrosion inhibitor for steel in acidic environments, with its efficiency increasing with concentration. researchgate.netiiste.org
The presence of a hydrazide group (-CONHNH2) is particularly advantageous for corrosion inhibition. Hydrazide derivatives are known to be excellent corrosion inhibitors for mild steel in acidic media due to the presence of nitrogen and oxygen atoms, which act as adsorption centers. scielo.org.zamdpi.com These heteroatoms can form coordinate bonds with the metal atoms, strengthening the protective film. Hydrazone derivatives, which can be synthesized from hydrazides, have shown high inhibition efficiencies, often exceeding 95%, and act as mixed-type inhibitors, affecting both anodic and cathodic reactions. mdpi.comsemanticscholar.orgmdpi.com Therefore, a molecule like succinic acid monohydrazide hydrochloride, which combines the film-forming properties of the succinic acid backbone with the strong adsorption capabilities of the hydrazide group, is a conceptually strong candidate for advanced green corrosion inhibition systems.
Table 2: Corrosion Inhibition Efficiency of Succinic Acid and Related Derivatives
Potential in Advanced Functional Materials Design
The dual functionality of succinic acid monohydrazide hydrochloride makes it a versatile molecule for the design of advanced functional materials through coordination chemistry. The carboxylic acid group and the hydrazide group can both act as ligands, binding to metal ions to form stable coordination complexes and polymers.
Succinic acid itself is known to form coordination compounds with a variety of metals, including magnesium, manganese, zinc, iron, cobalt, and copper. These compounds have potential applications as phytoregulators in agriculture. The ability of the succinate (B1194679) ion to bridge metal centers allows for the construction of extended network structures.
The hydrazide moiety provides an additional, strong coordination site. Succinic acid dihydrazide, a related compound, is used as a building block in the synthesis of complex structures like bis-pyrazoles. scispace.comThe reaction of hydrazides with metal ions is a cornerstone of coordination chemistry, leading to materials with interesting magnetic, optical, and catalytic properties. The combination of both carboxylate and hydrazide functionalities in one molecule allows for the creation of heterofunctional ligands that can form more complex and potentially more functional coordination polymers and metal-organic frameworks (MOFs). This opens up possibilities for designing materials for catalysis, gas storage, and sensing applications.
Analytical Chemistry Methodologies for Succinic Acid Monohydrazide Hydrochloride and Its Detection
Chromatographic Separation Techniques
Chromatographic methods are powerful tools for the separation, identification, and quantification of individual components within a mixture. For a polar compound like Succinic Acid Monohydrazide Hydrochloride, techniques combining liquid chromatography with mass spectrometry offer high selectivity and sensitivity.
An LC-MS method for the determination of succinic acid has been described, which can be adapted for its monohydrazide derivative. pragolab.cz The separation can be achieved on a column designed for organic acid analysis, such as a Thermo Scientific Acclaim™ Organic Acid (OA) column. pragolab.cz Baseline separation of similar aliphatic dicarboxylic acids has been achieved in under 10 minutes using such a column. pragolab.cz
Detection by mass spectrometry would be performed in negative ion mode using electrospray ionization (ESI), a soft ionization technique suitable for polar molecules. pragolab.cz For succinic acid, the deprotonated molecular ion [M-H]⁻ is observed at m/z 116.9. pragolab.cz Similarly, for Succinic Acid Monohydrazide Hydrochloride, one would expect to observe the corresponding deprotonated molecule. Quantification can be accomplished using selected ion monitoring (SIM) of the target ion. pragolab.cz
A rapid screening method for succinic acid using a Cogent Diamond Hydride™ column has also been reported, offering analysis times of less than 10 minutes. mtc-usa.com This approach could also be explored for the analysis of its monohydrazide derivative.
Table 1: Conceptual HPLC-MS Parameters for Succinic Acid Monohydrazide Hydrochloride Analysis
| Parameter | Suggested Conditions |
| Column | Acclaim™ Organic Acid (OA) Column or Cogent Diamond Hydride™ |
| Mobile Phase | Gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) mtc-usa.com |
| Flow Rate | 0.4 - 1.0 mL/min mtc-usa.comsielc.com |
| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode pragolab.cz |
| Ionization Mode | Negative Ion Mode (ESI-) |
| Monitored Ion | Deprotonated molecular ion [M-H]⁻ of Succinic Acid Monohydrazide |
To enhance the sensitivity and chromatographic properties of Succinic Acid Monohydrazide Hydrochloride, pre-column derivatization can be employed. This chemical modification of the analyte can improve its separation and detection characteristics. academicjournals.org
Drawing a parallel from the analysis of short-chain fatty acids, direct derivatization with reagents like 2-nitrophenylhydrazine (B1229437) hydrochloride can produce non-volatile hydrazine (B178648) derivatives with improved UV detection. nih.govresearchgate.net This approach has been shown to be simple, accurate, and suitable for the analysis of fatty acids in biological fluids. nih.gov The resulting hydrazides can be separated on a reversed-phase C8 column. nih.gov
Another strategy involves the use of fluorescent derivatizing agents. Several fluorescent hydrazides have been synthesized and used to improve the detection of carbonyl compounds in biological samples via HPLC. nih.gov For instance, dansyl hydrazine is a well-known reagent for this purpose. nih.gov The derivatization of carboxylic acids with fluorogenic acid hydrazides in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) is a mild and effective method performed in an aqueous solution. academicjournals.org This approach could be conceptually reversed, where the hydrazide moiety of Succinic Acid Monohydrazide reacts with a reagent containing a fluorescent tag.
Table 2: Potential Derivatization Reagents for Enhanced Chromatographic Detection
| Reagent Class | Example Reagent | Principle of Enhancement |
| UV-Absorbing | 2-Nitrophenylhydrazine Hydrochloride nih.govresearchgate.net | Introduces a chromophore for enhanced UV detection. |
| Fluorescent | Dansyl Hydrazine nih.gov | Attaches a fluorescent tag for highly sensitive fluorescence detection. |
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods offer a simpler and more accessible alternative for the quantitative determination of hydrazides, including Succinic Acid Monohydrazide Hydrochloride. These methods are based on the formation of a colored product upon reaction with a specific reagent, with the absorbance of the resulting solution being proportional to the concentration of the analyte.
A colorimetric method for the determination of hydrazides using 2,3-dichloro-1,4-naphthoquinone has been reported. acs.org This method is specific for hydrazides that are not substituted on the β-nitrogen atom. acs.org The reaction mechanism is proposed to be a condensation between a ketone and a hydrazide to form a hydrazone, which then tautomerizes in an alkaline medium. acs.org Aromatic hydrazides have been shown to conform to Beer's law in the molar concentration range of 3 x 10⁻⁵ to 2 x 10⁻⁵. acs.org
Another approach involves the use of trinitrobenzenesulfonic acid. nih.govresearchgate.net This reagent produces different chromogens upon reaction with hydrazine and hydrazides, allowing for their simultaneous determination. nih.gov The reaction with hydrazides yields chromogens with absorption maxima at 385 nm and 500 nm. nih.gov This method has been successfully used to measure hydrazides in the nanomole range. nih.gov
Furthermore, Gibb's reagent (2,6-dichloroquinone-4-chloroimine) has been utilized for the colorimetric and spectrophotometric quantification of hydrazide-based pharmaceuticals. tsijournals.com This method is reported to be highly sensitive, with a detection limit of 128.2 micrograms per milliliter and a molar absorptivity of 25.32 L/(mol·cm) at 970 nm. tsijournals.com The colorimetric response is visually identifiable, making it suitable for rapid screening. tsijournals.com
Table 3: Spectrophotometric Reagents for Hydrazide Determination
| Reagent | Wavelength of Maximum Absorbance (λmax) | Remarks |
| 2,3-Dichloro-1,4-naphthoquinone acs.org | Varies with hydrazide structure | Specific for hydrazides not substituted on the β-N atom. |
| Trinitrobenzenesulfonic Acid nih.govresearchgate.net | 385 nm and 500 nm | Allows for simultaneous determination of hydrazine and hydrazides. |
| Gibb's Reagent (2,6-dichloroquinone-4-chloroimine) tsijournals.com | 970 nm | Highly sensitive method for hydrazide-based pharmaceuticals. |
Future Research Directions and Unexplored Avenues for Succinic Acid Monohydrazide Hydrochloride
Elucidation of Specific Biological Target Interactions for Therapeutic Potential
Succinic acid, in its anionic form succinate (B1194679), is a well-established intermediate in the citric acid (TCA) cycle, central to cellular metabolism and energy production. chemicalbook.comwikipedia.org It also functions as a signaling molecule, linking cellular metabolic states to the regulation of cellular functions. wikipedia.org The modification of succinic acid to its monohydrazide hydrochloride derivative introduces a reactive hydrazide group while retaining a carboxylic acid moiety, creating a molecule with a new potential to interact with biological systems.
Future research should prioritize the elucidation of specific biological targets for Succinic Acid Monohydrazide Hydrochloride. The structural similarity to succinate suggests that it could act as a competitive inhibitor for enzymes in the TCA cycle, such as succinate dehydrogenase. drugbank.complos.org However, the hydrazide group could also mediate interactions with entirely different classes of proteins. For instance, hydrazides are known to react with carbonyl groups, suggesting potential interactions with proteins or cofactors containing aldehydes or ketones.
Furthermore, studies on succinic acid have shown it can act as an adjuvant, enhancing the efficacy of antibiotics like ciprofloxacin (B1669076) against pathogenic bacteria. mdpi.com The antimicrobial effects of organic acids often involve the disruption of bacterial membranes and intracellular pH homeostasis. mdpi.com Research is needed to determine if Succinic Acid Monohydrazide Hydrochloride possesses similar or enhanced adjuvant properties, potentially through unique interactions with bacterial targets.
Table 1: Potential Biological Targets for Succinic Acid Monohydrazide Hydrochloride
| Potential Target Class | Specific Example(s) | Rationale for Investigation | Potential Therapeutic Area |
|---|---|---|---|
| Metabolic Enzymes | Succinate Dehydrogenase (SDH) | Competitive inhibition due to structural similarity to succinate. wikipedia.orgplos.org | Oncology, Metabolic Disorders |
| α-Ketoglutarate Dehydrogenase | Interaction with TCA cycle components. plos.org | Neurological Disorders | |
| Signaling Receptors | SUCNR1 (GPR91) | Succinate is the natural ligand; the derivative may act as an agonist or antagonist. | Inflammation, Hypertension |
| Bacterial Targets | Enzymes involved in cell wall synthesis | Potential for novel antimicrobial or adjuvant activity. mdpi.com | Infectious Diseases |
| Carbonyl-containing Proteins | Various | The hydrazide moiety can form covalent bonds with aldehydes/ketones. | Drug Delivery, Diagnostics |
Development of Novel Synthetic Analogues with Tunable Chemical Properties
The chemical structure of Succinic Acid Monohydrazide Hydrochloride offers multiple points for modification, allowing for the development of novel analogues with fine-tuned properties. The presence of a free carboxylic acid group, a hydrazide function, and a stable C-C backbone makes it a versatile scaffold for synthetic chemistry.
Future synthetic efforts could focus on several key areas:
Esterification or Amidation: The carboxylic acid group can be converted into a wide range of esters or amides. This would modify the molecule's polarity, solubility, and lipophilicity, which could be crucial for tuning its pharmacokinetic profile for potential therapeutic use.
N-Substitution of the Hydrazide: The hydrazide nitrogen atoms can be acylated or alkylated to create more complex structures. This could alter the molecule's ability to act as a ligand for metal ions or change its hydrogen bonding capabilities.
Hydrazone Formation: The terminal -NH2 group can react with various aldehydes and ketones to form stable hydrazones. This approach is widely used in bioconjugation and the development of prodrugs, where a therapeutic agent is released under specific physiological conditions. For example, curcuminoid succinate prodrugs have been synthesized to improve drug delivery. mdpi.com
Polymerization: As a bifunctional monomer, it could be incorporated into polymers. The combination of a carboxylic acid and a hydrazide could lead to the formation of novel poly(ester-amides) or other functional polymers with unique properties.
Table 2: Proposed Synthetic Analogues and Their Potential Properties
| Modification Site | Synthetic Reaction | Resulting Analogue Class | Tunable Property | Potential Application |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Succinic Acid Monohydrazide Esters | Increased lipophilicity, altered solubility | Prodrugs, improved cell permeability |
| Carboxylic Acid | Amidation | N'-substituted Succinamic Acid Hydrazides | Modified H-bonding, altered biological interactions | Therapeutics, biomaterials |
| Hydrazide (-NH2) | Reaction with Aldehyde/Ketone | Succinoyl Hydrazones | Covalent conjugation, pH-sensitive release | Bioconjugation, targeted drug delivery |
| Both Groups | Polycondensation | Poly(ester-amide-hydrazide)s | Material strength, biodegradability, thermal stability | Biodegradable plastics, functional polymers |
Advanced Catalytic Applications in Organic Transformations
While succinic acid itself is a product of catalytic hydrogenation srce.hrresearchgate.net, its derivative, Succinic Acid Monohydrazide Hydrochloride, has unexplored potential as a ligand in catalysis. Hydrazides are known to be effective ligands, capable of coordinating with transition metals through both the carbonyl oxygen and the terminal nitrogen atom, forming stable chelate rings. researchgate.net
Future research should explore the synthesis of novel metal complexes using Succinic Acid Monohydrazide Hydrochloride as a ligand. Metals such as palladium, copper, iron, and rhodium could be complexed to create catalysts for a variety of organic transformations. srce.hr The bifunctional nature of the ligand—a hard carboxylate donor and a softer hydrazide donor—could impart unique selectivity and reactivity to the metal center.
Potential catalytic applications to investigate include:
Cross-Coupling Reactions: Palladium complexes are staples in C-C bond formation (e.g., Suzuki, Heck reactions). A novel ligand could offer advantages in catalyst stability, turnover number, or substrate scope.
Hydrogenation Reactions: Iron or copper-based catalysts derived from this ligand could be explored as more sustainable alternatives to precious metal catalysts for the hydrogenation of various functional groups. srce.hr
Oxidation Reactions: The ligand could stabilize high-valent metal species, leading to catalysts for selective oxidation reactions.
Table 3: Potential Catalytic Systems Based on Succinic Acid Monohydrazide HCl
| Metal Center | Proposed Ligand Coordination | Target Organic Transformation | Potential Advantage |
|---|---|---|---|
| Palladium (Pd) | Bidentate (O, N-chelation) | Suzuki, Heck, Sonogashira Cross-Coupling | Enhanced catalyst stability, use of a bio-based ligand precursor. |
| Copper (Cu) | Bidentate or Bridging | Click Chemistry (Azide-Alkyne Cycloaddition) | Cost-effective and environmentally benign catalysis. |
| Iron (Fe) | Bidentate or Bridging | Catalytic Hydrogenation, C-H Activation | Use of an earth-abundant, low-toxicity metal. srce.hr |
| Rhodium (Rh) | Chiral derivative as ligand | Asymmetric Hydrogenation | Synthesis of enantiomerically pure compounds. |
Integration into Sustainable Chemical Processes and Circular Economy Models (Conceptual, based on broader succinic acid research)
The most significant long-term potential for Succinic Acid Monohydrazide Hydrochloride lies in its integration into sustainable chemical processes. Succinic acid is recognized by the U.S. Department of Energy as a top value-added chemical that can be produced from biomass. nih.govresearchgate.net The fermentative production of "bio-succinic acid" from renewable feedstocks like glucose or glycerol (B35011) is a rapidly advancing field, offering a green alternative to petroleum-based synthesis. mdpi.comnih.govpreprints.org
By using bio-succinic acid as the starting material, the synthesis of its monohydrazide hydrochloride derivative becomes part of a sustainable value chain. This aligns with the principles of a circular economy, where resources are kept in use for as long as possible, extracting the maximum value from them before returning them to the biosphere. nih.govnih.gov
Conceptual future directions include:
Green Synthesis: Optimizing the synthesis of the monohydrazide from bio-succinic acid and hydrazine (B178648) (which can also be produced via greener routes) using sustainable solvents and energy-efficient methods.
Biodegradable Polymers: Using the derivative as a monomer for creating high-performance biodegradable polymers like poly(butylene succinate) (PBS) analogues. chemicalbook.com These materials could replace conventional plastics in packaging and other applications, reducing plastic pollution.
Waste Upcycling: Conceptually, if the final products made from this compound are designed for degradation, they could break down back into succinic acid or other simple molecules, which could then be used as feedstock for new fermentation cycles, closing the loop.
Table 4: Conceptual Integration into a Circular Economy Model
| Stage | Action | Detail | Sustainability Goal |
|---|---|---|---|
| 1. Feedstock | Use of Renewable Resources | Production of bio-succinic acid via fermentation of waste biomass (e.g., agricultural residues, food waste). nih.govjmb.or.krmdpi.com | Reduce fossil fuel dependency, lower carbon footprint. |
| 2. Synthesis | Green Chemistry Principles | Synthesize this compound using bio-succinic acid. | Minimize hazardous waste, improve energy efficiency. |
| 3. Application | Creation of Sustainable Products | Use as a monomer for biodegradable polymers or as a precursor for green specialty chemicals. chemicalbook.com | Replace petroleum-based products, design for end-of-life. |
| 4. End-of-Life | Biodegradation/Recycling | The final product biodegrades into non-toxic components, potentially including succinic acid. | Eliminate waste, close the material loop. |
Q & A
Q. What are the standard synthetic routes for preparing succinic acid monohydrazide HCl, and how can reaction conditions be optimized?
this compound is typically synthesized via hydrazinolysis of succinic anhydride. A common protocol involves reacting succinic anhydride with Boc-hydrazine (tert-butyloxycarbonyl hydrazine) in aqueous medium. For example, succinic anhydride (33.0 mmol) and Boc-hydrazine (33.0 mmol) are suspended in water (60 mL), stirred until clear, and lyophilized to yield the product as a colorless solid . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF for higher solubility), and lyophilization parameters to maximize purity.
Q. How can this compound be characterized for identity and purity in basic research settings?
Basic characterization involves:
- Fourier Transform Infrared (FTIR) Spectroscopy : Identifies functional groups (e.g., hydrazide N–H stretches at ~3300 cm⁻¹, carbonyl C=O peaks at ~1700 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms hydrazide proton signals (δ 8–9 ppm) and succinic backbone protons (δ 2.5–3.5 ppm) .
- Elemental Analysis : Validates C, H, N, and Cl content to confirm stoichiometry.
Advanced Research Questions
Q. What advanced analytical techniques are recommended for quantifying trace this compound in complex biological matrices?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal for trace analysis. A validated method involves:
- Derivatization : Reacting the compound with 3-nitrophenylhydrazine HCl in the presence of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) to enhance ionization efficiency .
- Internal Standards : Use deuterated analogs (e.g., 3-methylbutyric-2-2-d2 acid) to correct for matrix effects .
- Multiple Reaction Monitoring (MRM) : Specific transitions (e.g., m/z 179 → 135 for succinic acid derivatives) improve selectivity. Detection limits for succinic acid analogs can reach 0.6–4 µM .
Q. How does dioxygen influence the stability of hydrazide derivatives like this compound, and how can this be mitigated in aerobic experiments?
Hydrazides undergo oxidative degradation in the presence of O₂, generating aryl radicals via intermediate diazene anions . To mitigate decomposition:
Q. What experimental design strategies are effective for optimizing this compound production in microbial or enzymatic systems?
Statistical Design of Experiments (DoE) is critical:
- Plackett-Burman Design : Screens key variables (e.g., pH, temperature, substrate concentration) with minimal runs. For example, an 8-variable design identified optimal carbon/nitrogen ratios for succinic acid yield .
- Central Composite Design (CCD) : Refines factors like fermentation time and inoculum size. A CCD matrix achieved a 20% increase in succinic acid concentration by optimizing glucose and Mg²⁺ levels .
Methodological Considerations
Q. How should researchers address contradictions in reported hydrazide reactivity across studies?
Discrepancies often arise from variations in:
- Reaction Medium : Aqueous vs. organic solvents alter hydrolysis rates (e.g., rapid hydrazide ester hydrolysis in water vs. stability in DMF) .
- Analytical Sensitivity : LC-MS/MS detects intermediates missed by UV-Vis .
- Cross-Validation : Replicate experiments using orthogonal methods (e.g., NMR + FTIR) to confirm findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
